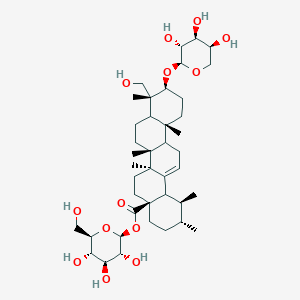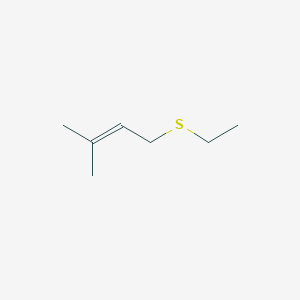
2-Butene, 1-(ethylthio)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 1-(ethylthio)-3-methyl- is an organic compound that belongs to the family of alkenes It is characterized by the presence of a carbon-carbon double bond and an ethylthio group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1-(ethylthio)-3-methyl- can be achieved through several methods. One common approach involves the metathesis reaction of ethylene with 2-butene in the presence of a catalyst. For example, MoO_x-based catalysts supported on mixed oxides such as ZrO_2-SiO_2 or TiO_2-SiO_2 have been shown to be effective . The reaction typically occurs at room temperature, making it an efficient and cost-effective method.
Industrial Production Methods
Industrial production of 2-Butene, 1-(ethylthio)-3-methyl- often involves the catalytic cracking of crude oil or the dimerization of ethylene . These processes are carried out on a large scale to meet the demand for this compound in various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Butene, 1-(ethylthio)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in different saturated compounds.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens such as chlorine (Cl_2) and bromine (Br_2) can be used for substitution reactions
Major Products Formed
Oxidation: Oxidation can lead to the formation of epoxides or diols.
Reduction: Reduction typically results in the formation of alkanes.
Substitution: Substitution reactions can produce halogenated alkenes or other functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Butene, 1-(ethylthio)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of propylene and other valuable chemicals through metathesis reactions.
Mecanismo De Acción
The mechanism of action of 2-Butene, 1-(ethylthio)-3-methyl- involves its interaction with various molecular targets. For example, in halogenation reactions, the compound forms a cyclic halonium ion intermediate, which undergoes anti-addition to produce vicinal dihalides . The specific pathways and targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
cis-2-Butene and trans-2-Butene: Geometric isomers of 2-Butene, 1-(ethylthio)-3-methyl-, differing in the spatial arrangement of the substituents around the double bond.
Isobutene: Another isomer with a different arrangement of carbon atoms.
Uniqueness
2-Butene, 1-(ethylthio)-3-methyl- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it valuable for specific applications in synthesis and industrial processes.
Propiedades
Número CAS |
10276-06-9 |
|---|---|
Fórmula molecular |
C7H14S |
Peso molecular |
130.25 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-3-methylbut-2-ene |
InChI |
InChI=1S/C7H14S/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 |
Clave InChI |
KHRYUIXUVVDGIZ-UHFFFAOYSA-N |
SMILES canónico |
CCSCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



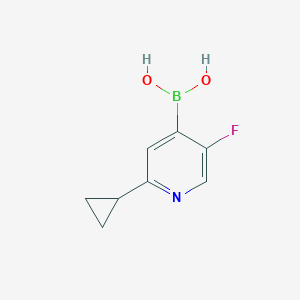

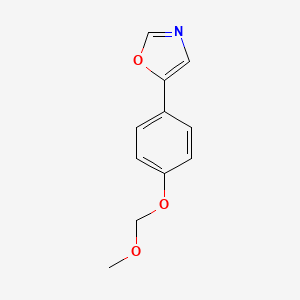
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)


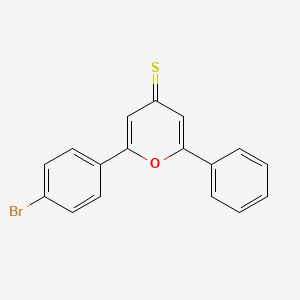
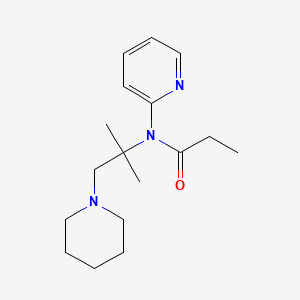
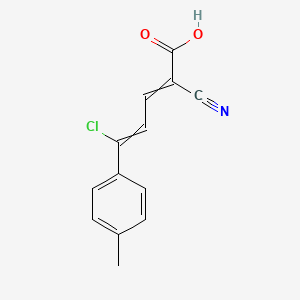
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)

